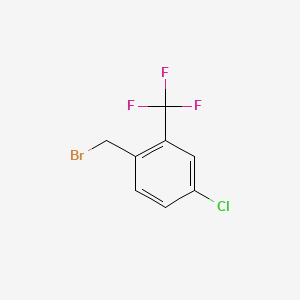

4-Chloro-2-(trifluoromethyl)benzyl bromide

説明

Significance of Halogenated Aromatic Compounds as Reactive Intermediates in Synthetic Methodologies

Halogenated aromatic compounds are fundamental to modern synthetic methodologies, serving as pivotal reactive intermediates. The presence of a halogen atom on an aromatic ring or a benzylic position provides a reactive handle for a wide array of transformations, including nucleophilic substitution, cross-coupling reactions, and organometallic reagent formation. These reactions are the cornerstone of C-C and C-heteroatom bond formation, enabling the assembly of intricate molecular frameworks from simpler precursors. The specific halogen—fluorine, chlorine, bromine, or iodine—influences the reactivity, with benzylic bromides often offering an optimal balance of reactivity and stability for many applications.

Role of the Trifluoromethyl Group in Modulating Chemical Reactivity, Electronic Properties, and Interactions in Complex Molecular Systems

The trifluoromethyl (-CF3) group is a unique and powerful substituent in the design of functional molecules. Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring to which it is attached, influencing the reactivity of other functional groups present on the molecule. The incorporation of a trifluoromethyl group can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Furthermore, its lipophilicity can improve membrane permeability and bioavailability. The steric and electronic effects of the -CF3 group also play a crucial role in modulating intermolecular interactions, such as protein-ligand binding, making it a highly sought-after moiety in medicinal chemistry.

Positioning of 4-Chloro-2-(trifluoromethyl)benzyl bromide within the Landscape of Specialized Benzylic Halide Research

This compound emerges as a specialized reagent at the intersection of halogenated aromatics and trifluoromethyl-substituted arenes. This compound integrates the high reactivity of a benzylic bromide with the distinct electronic and steric properties imparted by both a chloro and a trifluoromethyl substituent on the aromatic ring. The presence of these two electron-withdrawing groups on the benzene (B151609) ring modifies the electron density of the aromatic system and influences the reactivity of the benzylic bromide. This unique combination of functional groups makes this compound a valuable tool for the synthesis of highly functionalized and complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents where precise control over molecular properties is essential.

Chemical and Physical Properties of this compound

The utility of this compound as a reagent in organic synthesis is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in research and development.

| Property | Value |

| Molecular Formula | C8H5BrClF3 |

| Molecular Weight | 273.48 g/mol |

| Appearance | Solid |

| CAS Number | 886496-75-9 |

| MDL Number | MFCD04115840 |

This data is compiled from various chemical suppliers and databases.

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound involves the radical bromination of the corresponding toluene (B28343) derivative, 4-chloro-2-(trifluoromethyl)toluene. This transformation is a cornerstone of benzylic functionalization in organic chemistry.

A common and effective method for this synthesis is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction proceeds via a free radical chain mechanism. The initiator generates a radical species that abstracts a hydrogen atom from the benzylic methyl group of 4-chloro-2-(trifluoromethyl)toluene. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This benzylic radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent, such as carbon tetrachloride or cyclohexane, is typical for this reaction to minimize competing ionic side reactions.

Applications in Contemporary Organic Synthesis

As a highly reactive benzylic halide, this compound is a versatile building block for the introduction of the 4-chloro-2-(trifluoromethyl)benzyl moiety into a wide range of organic molecules. Its primary application lies in its use as an alkylating agent in nucleophilic substitution reactions.

Due to the presence of the benzylic bromide, this compound readily undergoes SN2 reactions with a variety of nucleophiles. For instance, it can be used to alkylate amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental in the synthesis of more complex molecules, including the construction of heterocyclic systems and the elaboration of pharmaceutical intermediates. The electron-withdrawing nature of the chloro and trifluoromethyl groups can influence the rate and selectivity of these substitution reactions. While direct and detailed research findings on the specific reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of benzylic bromides. For example, analogous trifluoromethyl-substituted benzyl (B1604629) bromides are utilized in the synthesis of biologically active compounds, such as antiviral agents. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFCKOROEHFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392995 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-75-9 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 4 Chloro 2 Trifluoromethyl Benzyl Bromide and Analogues

Established Synthetic Routes via Side-Chain Bromination of Substituted Toluenes

The synthesis of 4-chloro-2-(trifluoromethyl)benzyl bromide and its analogues predominantly relies on the selective bromination of the benzylic position of the corresponding substituted toluene (B28343). This transformation is a cornerstone of synthetic organic chemistry, providing a versatile entry point for further functionalization. The most common and well-established method for achieving this is through free-radical halogenation, a reaction that leverages the inherent stability of the resulting benzylic radical intermediate. libretexts.orgmasterorganicchemistry.com

Mechanistic Elucidation of Free Radical Bromination Pathways

Free-radical bromination at the benzylic position proceeds through a classic chain reaction mechanism involving three key stages: initiation, propagation, and termination. pearson.com The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds in the molecule, a consequence of the resonance stabilization of the benzyl (B1604629) radical formed upon homolytic cleavage. libretexts.orgmasterorganicchemistry.com This inherent weakness makes the benzylic position the preferred site for hydrogen abstraction by a bromine radical. pearson.com

The mechanism can be summarized as follows:

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•). This step typically requires an external energy source, such as heat or ultraviolet (UV) light. pearson.commasterorganicchemistry.com

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the substituted toluene, forming a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). pearson.com The stability of the benzylic radical is a key driving force for this step. masterorganicchemistry.com Subsequently, the newly formed benzylic radical reacts with a molecule of Br₂, regenerating a bromine radical and forming the desired benzylic bromide product. pearson.commasterorganicchemistry.com This new bromine radical can then participate in another cycle of propagation.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals to form Br₂, the combination of a benzylic radical and a bromine radical, or the combination of two benzylic radicals.

The resonance stabilization of the benzylic radical intermediate is crucial for the regioselectivity of this reaction, favoring substitution at the carbon directly attached to the aromatic ring over other positions on the alkyl side chain. pearson.com

Optimization of Bromination Protocols Utilizing N-Bromosuccinimide (NBS) and Molecular Bromine

While molecular bromine (Br₂) can be used for benzylic bromination, its use can lead to undesired side reactions, particularly electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. chadsprep.com To circumvent this, N-Bromosuccinimide (NBS) has emerged as a superior reagent for selective benzylic bromination. chadsprep.comwikipedia.org NBS provides a low, constant concentration of Br₂ throughout the reaction, which favors the radical pathway over electrophilic addition. libretexts.orgchadsprep.com

The in-situ generation of bromine occurs when NBS reacts with the hydrogen bromide (HBr) produced during the propagation step. chadsprep.com This controlled release of Br₂ is critical for maintaining high selectivity and minimizing the formation of byproducts. chadsprep.com Standard conditions for benzylic bromination using NBS involve refluxing a solution of the substituted toluene and NBS in a suitable solvent, often in the presence of a radical initiator. wikipedia.org

Recent advancements in bromination protocols have focused on improving the environmental footprint and efficiency of the reaction. This includes the development of continuous-flow processes that utilize in-situ generated Br₂ from sources like NaBrO₃/HBr, which can significantly reduce solvent waste and improve process mass intensity (PMI). rsc.org

| Reagent | Advantages | Disadvantages | Typical Conditions |

| **Molecular Bromine (Br₂) ** | Readily available. | Can lead to competing electrophilic aromatic substitution. Requires careful control of conditions. | Heat or UV light in a non-polar solvent. |

| N-Bromosuccinimide (NBS) | High selectivity for benzylic bromination. Minimizes side reactions. Safer to handle than Br₂. | Can be less reactive than Br₂. Requires a radical initiator. | Reflux in CCl₄ (historically) or other suitable solvents with a radical initiator (e.g., AIBN). wikipedia.orgcommonorganicchemistry.com |

Impact of Radical Initiators (e.g., Azobisisobutyronitrile (AIBN)) and Reaction Conditions on Yield and Regioselectivity

The efficiency and outcome of benzylic bromination are highly dependent on the choice of radical initiator and the reaction conditions. Radical initiators are compounds that readily decompose upon heating or irradiation to generate free radicals, which then initiate the chain reaction. commonorganicchemistry.com Azobisisobutyronitrile (AIBN) is a commonly used radical initiator due to its predictable decomposition at temperatures above 60°C to form isobutyronitrile (B166230) radicals and nitrogen gas. commonorganicchemistry.comwikipedia.org The isobutyronitrile radicals then go on to initiate the bromination chain. commonorganicchemistry.com Another common initiator is benzoyl peroxide. commonorganicchemistry.com

Reaction temperature is another crucial factor. It must be high enough to induce the decomposition of the initiator (in the case of thermal initiation) and to promote the propagation steps. commonorganicchemistry.com However, excessively high temperatures can lead to undesired side reactions and decomposition of the product. For NBS brominations, the reaction is often carried out at the reflux temperature of the solvent. commonorganicchemistry.com

The presence of light, particularly UV light, can also be used to initiate the reaction by promoting the homolytic cleavage of Br₂. pearson.com Photochemical initiation can sometimes offer milder reaction conditions and improved selectivity compared to thermal initiation. gla.ac.uk

| Parameter | Effect on Yield and Regioselectivity |

| Radical Initiator (e.g., AIBN) | Initiates the free-radical chain reaction, essential for the process to occur efficiently. commonorganicchemistry.com The concentration needs to be optimized to maximize yield and minimize side reactions. acs.org |

| Temperature | Affects the rate of initiator decomposition and the overall reaction rate. commonorganicchemistry.com Higher temperatures can sometimes lead to reduced selectivity. |

| Light (UV irradiation) | Can be used as an alternative to thermal initiators to promote the formation of bromine radicals. pearson.com |

| Reaction Time | Needs to be sufficient for the reaction to go to completion, but prolonged reaction times can lead to the formation of dibrominated and other byproducts. reddit.com |

Solvent Effects on Benzylic Bromination Efficiency and Selectivity

The choice of solvent can have a significant impact on the efficiency and selectivity of benzylic bromination. Historically, carbon tetrachloride (CCl₄) was the solvent of choice for NBS brominations due to its inertness and ability to dissolve both the reactants and NBS. wikipedia.orgcommonorganicchemistry.com However, due to its toxicity and environmental concerns, its use has been largely phased out. masterorganicchemistry.com

Alternative, more environmentally benign solvents have been investigated. Studies have shown that non-polar, aprotic solvents are generally favored for these reactions. rsc.orgresearchgate.net Chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) have been used, though they can also present environmental issues. acs.org More recently, solvents like acetonitrile (B52724) have been shown to be effective replacements for chlorinated solvents, in some cases improving the yield and reproducibility of the process. researchgate.net The solvent can influence the solubility of NBS, the stability of the radical intermediates, and the rate of competing side reactions. gla.ac.uk For instance, brominations in some solvents can be sensitive, and the use of more selective conditions, such as photo-initiation in dichloromethane versus thermal initiation in chlorobenzene, has been shown to significantly improve yields. gla.ac.uk

Advanced Synthetic Methodologies for Benzylic Bromide Derivatives

While side-chain bromination is the workhorse for synthesizing benzylic bromides, ongoing research seeks to develop novel methodologies for accessing these and related structures. These advanced methods aim to provide alternative synthetic routes, potentially offering different selectivity or access to more complex analogues.

Investigations into Diazo C–C Bond Insertion for Homologation Reactions

One area of advanced synthetic methodology that holds potential for the synthesis of analogues of benzylic bromides is the use of diazo compounds for C–C bond insertion reactions, leading to homologated products. researchgate.netnih.gov These reactions involve the formal insertion of a carbene, generated from a diazo compound, into a carbon-carbon or carbon-hydrogen bond. nih.gov

The homologation of carbonyl compounds with diazo reagents is a well-established strategy for one-carbon chain extension. researchgate.net While not a direct method for the synthesis of benzylic bromides, this methodology could be applied to precursors to create more complex substituted aromatic systems that could then be subjected to benzylic bromination. For example, a C-C bond insertion could be used to introduce a new alkyl group onto an aromatic ketone, which could then be reduced and brominated to yield a more complex benzylic bromide analogue.

Recent research has focused on developing catalytic and asymmetric versions of these insertion reactions, often employing transition metal catalysts. nih.gov For instance, iron-catalyzed formal insertion of diazo compounds into the C(sp)–C(sp³) bonds of propargyl alcohols has been demonstrated as a method for constructing all-carbon quaternary centers. nih.gov The development of such reactions expands the synthetic toolbox for creating complex molecular architectures. While the direct application to the synthesis of this compound itself is not established, the principles of C-C bond insertion using diazo compounds represent an advanced strategy for accessing novel analogues. acs.org

Lewis Acid Catalysis in Homologation Strategies

Lewis acid catalysis plays a pivotal role in the homologation of benzyl bromides, a process that involves the insertion of a carbon unit into the benzylic C-Br bond, effectively extending the carbon chain. A notable strategy involves the reaction of benzyl bromide derivatives with diazo compounds in the presence of a Lewis acid. This reaction proceeds via a formal insertion of the diazo-derived carbon into the C(sp²)–C(sp³) bond of the benzyl bromide.

Research has demonstrated that a variety of Lewis acids can catalyze this transformation. For instance, the homologation of electron-rich benzyl bromides with diazo compounds has been successfully achieved using catalysts such as tin(IV) bromide (SnBr₄). The choice of Lewis acid can be critical to the reaction's success and selectivity, influencing the rate of the initial C-C bond formation and the stability of the intermediates.

The general mechanism involves the activation of the benzyl bromide by the Lewis acid, facilitating the nucleophilic attack of the diazo compound. This initial step is often rate-determining and proceeds through a stabilized benzylic carbocation intermediate. The subsequent steps involve the loss of dinitrogen and a rearrangement cascade that ultimately leads to the homologated product.

Table 1: Lewis Acids in Benzyl Bromide Homologation

| Lewis Acid | Substrate Scope | Typical Conditions | Ref. |

|---|---|---|---|

| Tin(IV) bromide (SnBr₄) | Electron-rich benzyl bromides | CH₂Cl₂, -78 °C | |

| Scandium(III) triflate (Sc(OTf)₃) | Biphenyls | Trioxane, HCl | fishersci.ie |

| Ytterbium(III) triflate (Yb(OTf)₃) | Biphenyls | Trioxane, HCl | fishersci.ie |

Intermediacy of Phenonium Ions and Regioselectivity Determinants

A key mechanistic feature of the Lewis acid-catalyzed homologation of benzyl bromides is the intermediacy of a phenonium ion. Following the initial formation of a benzylic carbocation and its reaction with the diazo compound, the aryl ring can participate as a neighboring group, leading to the formation of a spirocyclic phenonium ion intermediate.

For instance, in the case of trifluoromethyl-substituted systems, the electron-withdrawing nature of the CF₃ group can significantly influence the stability of the partial positive charges that develop at the benzylic and ipso-carbon atoms in the transition state of the phenonium ion opening. Computational studies have been employed to understand and predict the regiochemical outcome by analyzing the energy of the transition states leading to the different possible products. These studies help in identifying the key descriptors that govern the regioselectivity of the phenonium ion opening.

Strategies for the Preparation of Related Halomethylated Aromatic Compounds (e.g., Chloromethylation)

The synthesis of halomethylated aromatic compounds, such as this compound, often relies on the direct introduction of a halomethyl group onto a pre-functionalized aromatic ring. Chloromethylation is a classic and widely used method for this purpose.

One of the most common methods for chloromethylation is the Blanc reaction , which involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is a chloromethyl cation or a related species generated in situ.

For substrates that are sensitive to strongly acidic conditions or for achieving higher selectivity, alternative methods are employed. These can include the use of chloromethyl methyl ether or other chloromethylating agents. The reaction conditions, including the choice of solvent and catalyst, are crucial for controlling the regioselectivity of the chloromethylation, especially in the presence of multiple directing groups on the aromatic ring. For instance, the chloromethylation of fluorinated aromatic compounds often requires specific catalysts and conditions to achieve the desired substitution pattern. Some group 3 and 4 metal triflates, such as Sc(OTf)₃, have been shown to be effective catalysts for the chloromethylation of biphenyls. fishersci.ie

Multi-step Reaction Sequence Design for the Generation of Complex Molecular Precursors

This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its utility stems from the ability to selectively transform the benzylic bromide functionality through various nucleophilic substitution reactions, while the chloro and trifluoromethyl substituents modulate the physicochemical properties of the final compound.

The design of multi-step reaction sequences often begins with the retrosynthetic analysis of the target molecule, identifying key bond disconnections that lead back to simpler, commercially available precursors like this compound. The reactive nature of the benzylic bromide allows for the introduction of a wide range of functional groups.

For example, the bromide can be displaced by nitrogen nucleophiles to form amines, amides, or heterocycles, which are common motifs in bioactive molecules. Reaction with oxygen nucleophiles can lead to ethers, while sulfur nucleophiles can be used to introduce thioether linkages. Carbon-carbon bond formation can also be achieved through reactions with organometallic reagents or cyanide, allowing for the extension of the carbon skeleton.

A specific application is in the synthesis of novel dithiocarbamates, where this compound is reacted with sodium salts of N,N-disubstituted dithiocarbamic acids. google.com Furthermore, this compound is an important intermediate in the preparation of 4-chloro-2-trifluoromethyl-acetophenone, which is a key precursor for the synthesis of the triazole fungicide Revysol. jelsciences.com

Table 2: Examples of Multi-step Sequences from Substituted Benzyl Bromides

| Starting Material | Reagent(s) | Intermediate/Product | Application Area | Ref. |

|---|---|---|---|---|

| This compound | Sodium salts of N,N-disubstituted dithiocarbamic acids | Dithiocarbamates | Agrochemicals | google.com |

| This compound | Various nucleophiles | 4-chloro-2-trifluoromethyl-acetophenone precursor | Fungicides | jelsciences.com |

| Substituted benzyl bromides | Imidazole (B134444) | 1,3-Dibenzylimidazolium salts | N-heterocyclic carbene precursors |

Mechanistic Investigations and Reactivity Profiling of 4 Chloro 2 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 4-chloro-2-(trifluoromethyl)benzyl bromide is a primary site for nucleophilic attack, facilitated by the polarized C-Br bond where bromine acts as an effective leaving group. The reaction pathways are heavily influenced by the substitution pattern on the aromatic ring.

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (Sₙ1) pathway involving a carbocation intermediate, or a bimolecular (Sₙ2) pathway involving a concerted, single-step backside attack. youtube.com For simple benzyl (B1604629) bromide, both pathways are possible due to the ability of the benzene (B151609) ring to stabilize a positive charge through resonance (favoring Sₙ1) and the relative steric accessibility of the primary benzylic carbon (favoring Sₙ2). brainly.comchemicalforums.com

However, the presence of two strong electron-withdrawing groups—chloro and trifluoromethyl—on the aromatic ring significantly alters this balance for this compound. These groups destabilize the formation of a positive charge on the benzylic carbon through a strong negative inductive effect (-I). This destabilization of the potential carbocation intermediate makes the Sₙ1 pathway energetically unfavorable. nih.gov Consequently, the Sₙ2 mechanism, which avoids the formation of a carbocation, becomes the predominantly favored pathway for nucleophilic substitution on this substrate. The reaction proceeds via a single transition state where the nucleophile attacks the electrophilic carbon simultaneously as the bromide ion departs. masterorganicchemistry.com

The kinetics of nucleophilic substitution provide critical insight into the reaction mechanism. An Sₙ2 reaction follows second-order kinetics, where the rate is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. chemicalforums.comlibretexts.org

Rate = k[Substrate][Nucleophile]

This relationship signifies that the reaction proceeds through a concerted step involving both molecules. libretexts.org

From a stereochemical perspective, Sₙ2 reactions are characterized by a complete inversion of configuration at the reaction center. masterorganicchemistry.com This occurs because the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). If a chiral, non-racemic version of this compound were used, the product would be formed with the opposite stereochemistry. beilstein-journals.org In contrast, an Sₙ1 pathway would lead to a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face. youtube.comyoutube.com The stereospecificity of reactions involving this substrate is strong evidence for the prevalence of the Sₙ2 mechanism. beilstein-journals.orgbeilstein-journals.org

The chloro (-Cl) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing substituents that exert a profound influence on the reactivity of the benzyl bromide system.

Electrophilicity: These groups withdraw electron density from the aromatic ring and, by extension, from the benzylic carbon via the inductive effect. This withdrawal of electron density increases the partial positive charge (δ+) on the benzylic carbon, enhancing its electrophilicity. A more electrophilic carbon is more susceptible to attack by nucleophiles.

Reaction Rates: The enhanced electrophilicity of the benzylic carbon leads to an acceleration of the Sₙ2 reaction rate. Nucleophiles can more readily attack the electron-deficient center. Conversely, these groups significantly slow down or prevent Sₙ1 reactions because they would destabilize the required carbocation intermediate.

Transition State Stabilization: In an Sₙ2 reaction, the transition state involves a trigonal bipyramidal geometry where the central carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.com The electron-withdrawing substituents help to stabilize the accumulation of negative charge on the nucleophile and leaving group in the transition state, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzyl bromide.

This compound readily reacts with a variety of soft and hard nucleophiles, primarily through an Sₙ2 mechanism, to form new carbon-heteroatom or carbon-carbon bonds.

Amines: Primary and secondary amines react as nitrogen nucleophiles to yield the corresponding substituted benzylamines. These reactions are fundamental in the synthesis of numerous biologically active molecules.

Thiols: Thiols and thiophenols are excellent sulfur nucleophiles that react efficiently to form thioethers (sulfides). rsc.org The high nucleophilicity of sulfur makes this transformation particularly rapid and high-yielding. rsc.orgnih.gov

Dithiocarbamic Acids: Salts of dithiocarbamic acids, generated from a secondary amine and carbon disulfide, are potent sulfur nucleophiles. They react with the benzyl bromide to form dithiocarbamate (B8719985) esters, which are valuable intermediates in organic synthesis.

Carbanions: Carbon-based nucleophiles, such as enolates or organometallic reagents, can be used to form new C-C bonds. For instance, stabilized carbanions like those derived from malonic esters or fluorinated oxazines can be alkylated with this compound. siue.edu

The table below summarizes representative reactions, illustrating the versatility of this compound as an electrophile.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | Piperidine | Tertiary Amine | K₂CO₃, Acetonitrile (B52724), Reflux |

| Thiol | 4-Methylbenzenethiol | Thioether (Sulfide) | NaOH, Ethanol, RT |

| Dithiocarbamic Acid Salt | Sodium diethyldithiocarbamate | Dithiocarbamate Ester | DMF, RT |

| Carbanion (Enolate) | Diethyl malonate | Alkylated Malonic Ester | NaH, THF, 0 °C to RT |

Metal-Catalyzed Cross-Coupling Reactions

Beyond its utility in classical nucleophilic substitutions, this compound is an important substrate in modern metal-catalyzed cross-coupling reactions, which provide powerful methods for constructing carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Benzyl halides are effective electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.gov this compound can be coupled with various aryl- or vinylboronic acids to produce diarylmethanes and related structures. researchgate.netnih.gov The reaction is typically catalyzed by a palladium(0) species, often generated in situ, and requires a base to activate the organoboron reagent. researchgate.netmdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.org This methodology is known for its high functional group tolerance and reactivity. mit.edunih.gov The reaction of this compound with an arylzinc halide, catalyzed by a palladium or nickel complex, provides an alternative and efficient route to diarylmethanes. nih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the benzyl bromide to the low-valent metal center (e.g., Pd(0)), transmetalation with the organoboron or organozinc reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.

The following table presents typical conditions for these palladium-catalyzed cross-coupling reactions.

| Reaction Name | Nucleophilic Partner | Catalyst System (Example) | Base/Additive (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Cs₂CO₃ or K₂CO₃ | THF/H₂O or Toluene (B28343) | Diarylmethane |

| Negishi Coupling | Arylzinc Halide | Pd(OAc)₂ / SPhos | None (pre-formed organozinc) | THF or Dioxane | Diarylmethane |

Nickel-Catalyzed Kumada-Corriu Coupling and Related Transformations

The Kumada-Corriu coupling, a foundational nickel- or palladium-catalyzed cross-coupling reaction, facilitates the formation of carbon-carbon bonds by reacting a Grignard reagent with an organohalide. organic-chemistry.org For a substrate like this compound, a nickel-catalyzed Kumada coupling provides a direct route to synthesize substituted toluene derivatives. The general mechanism involves the oxidative addition of the benzyl bromide to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. nih.govarkat-usa.org

Nickel catalysts are particularly effective for activating C(sp³)–O and C(sp³)–N bonds and are also well-suited for reactions involving benzylic halides. acs.orgnih.gov In the context of this compound, the reaction with various Grignard reagents (R-MgX) would be expected to proceed efficiently. For instance, coupling with aryl Grignard reagents would yield 1,1-diarylalkane structures, which are significant pharmacophores. acs.org Similarly, reactions with alkyl Grignard reagents would introduce alkyl chains at the benzylic position.

Related nickel-catalyzed transformations extend the synthetic utility of this substrate. Reductive cross-coupling reactions, for example, can join two different electrophiles, such as a benzyl chloride and a vinyl bromide, using a stoichiometric reductant like manganese metal (Mn⁰). nih.gov Another variant is the Negishi cross-coupling, which employs organozinc reagents instead of Grignard reagents, often offering greater functional group tolerance. uantwerpen.be Given the reactivity of the benzylic bromide, this compound is a suitable candidate for these related nickel-catalyzed cross-coupling methodologies. nih.govrsc.org

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Nucleophile/Partner | Typical Catalyst System | Expected Product with this compound |

|---|---|---|---|

| Kumada-Corriu Coupling | Aryl/Alkyl Grignard Reagent (RMgX) | NiCl₂(dppe), Ni(cod)₂ | 4-Chloro-2-(trifluoromethyl)benzyl-R |

| Negishi Coupling | Organozinc Reagent (RZnX) | NiCl₂(dppp) | 4-Chloro-2-(trifluoromethyl)benzyl-R |

| Reductive Cross-Electrophile Coupling | Aryl/Vinyl Halide (R-X) + Reductant (e.g., Mn) | NiCl₂(dme)/Ligand | 4-Chloro-2-(trifluoromethyl)benzyl-R |

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity in Cross-Couplings

The success of nickel-catalyzed cross-coupling reactions involving this compound is highly dependent on the catalyst system, particularly the choice of ligand. Ligands stabilize the nickel center, modulate its electronic properties and steric environment, and influence the rates of oxidative addition and reductive elimination. dicp.ac.cn For Kumada couplings, bidentate phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are often effective. acs.org For instance, Ni(dppe)Cl₂ has been identified as a superior catalyst for coupling benzylic ethers with n-alkyl or aryl Grignard reagents. acs.org

Catalyst optimization is crucial to maximize yield and selectivity. For challenging couplings, such as those involving tertiary alkyl nucleophiles, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for nickel, preventing isomerization byproducts. nih.gov The choice of the nickel precatalyst, such as Ni(cod)₂ or (dme)NiCl₂, can also impact reaction efficiency. nih.govorganic-chemistry.org Furthermore, additives may be required; in reductive cross-couplings, iodide salts like NaI can enhance reactivity by accelerating electron transfer or facilitating in situ halide exchange. nih.gov

For asymmetric transformations, chiral ligands are designed to control the stereochemical outcome. While not directly applicable to the achiral this compound itself, if the reaction creates a stereocenter, ligands like chiral bisphosphines or pybox ligands would be essential for inducing enantioselectivity. nih.gov The optimization process involves screening various ligands, solvents, and reaction temperatures to suppress side reactions like homocoupling and β-hydride elimination, which can be problematic in reactions with C(sp³)-electrophiles. nih.gov

Free Radical and Single Electron Transfer (SET) Processes

Generation and Reactivity of Benzylic Radicals Derived from this compound

The 4-chloro-2-(trifluoromethyl)benzyl radical can be generated from its parent bromide through several methods. One common pathway is a single electron transfer (SET) from a reductant, such as a low-valent transition metal or an electrochemical source. nih.govrsc.org For example, electrochemical oxidation of related benzylboronate derivatives at low potentials has been shown to generate benzylic radicals via homolytic C–B bond cleavage. nih.gov Another approach involves halogen atom abstraction by a radical initiator. nih.govnih.gov The photoredox-catalyzed generation of a silyl (B83357) radical, for instance, can abstract a bromine atom from an aryl bromide to produce the corresponding aryl radical, a principle that can be extended to benzylic bromides. nih.gov

Once formed, the 4-chloro-2-(trifluoromethyl)benzyl radical is a reactive intermediate. Its reactivity is governed by the stability conferred by the phenyl ring, which delocalizes the unpaired electron. This radical can participate in a variety of transformations, including coupling with other radicals, addition to π-systems, or being trapped by a transition metal complex in a radical-capture mechanism. nih.gov This latter pathway is particularly relevant in dual-catalysis systems, where a photoredox catalyst generates the radical and a transition metal catalyst intercepts it to forge a new bond, thereby avoiding a formal oxidative addition step. nih.govprinceton.edu

Oxidative Addition Mechanisms with Transition Metal Complexes

Oxidative addition is a fundamental step in many transition metal-catalyzed reactions, including cross-coupling. nih.gov The reaction of this compound with a low-valent metal complex, such as Ni(0), can proceed through different mechanistic pathways. acs.orglibretexts.org The mechanism can be a concerted, two-electron process involving a three-membered transition state, or it can be a stepwise process involving radical intermediates. libretexts.orgnih.gov

The nature of the substrate and metal complex dictates the operative pathway. For electron-rich metal centers and electrophilic halides, an Sₙ2-type mechanism can occur, where the metal acts as a nucleophile attacking the benzylic carbon and displacing the bromide. libretexts.org Alternatively, a radical pathway may be initiated by an outer-sphere single electron transfer (SET) from the metal to the benzyl bromide. This generates a benzylic radical and a metal(I) species, which can then combine in a radical rebound step. nih.govucla.edu Studies on the oxidative addition of aryl halides to Ni(0) complexes have shown that both concerted and radical pathways can be operative, with the branching ratio depending on the electronic properties of the ligand and the aryl halide. nih.gov Given the presence of electron-withdrawing groups on the aromatic ring, the oxidative addition of this compound is expected to be facile.

Evaluation of Electronic Effects of Substituents on Radical Formation and Subsequent Transformations

The substituents on the aromatic ring, a para-chloro group and an ortho-trifluoromethyl group, exert significant electronic effects that influence radical formation and reactivity. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov This effect increases the electrophilicity of the benzylic carbon, which can influence the rate of nucleophilic attack or oxidative addition.

When a benzylic radical is formed, these substituents affect its stability and electronic properties. Electron-withdrawing groups can destabilize a carbon-centered radical. However, the primary stabilizing factor for a benzyl radical is the delocalization of the unpaired electron into the π-system of the aromatic ring. koreascience.kr The electronic interaction between the substituents and the benzene ring is a secondary effect compared to the interaction between the methylene (B1212753) group and the ring. koreascience.kr Nonetheless, substitution does alter the electronic energy levels of the radical. Studies on substituted benzyl radicals show that ring substitution generally leads to a red-shift in the electronic transition, indicating a change in the energy gap between the ground and excited states. koreascience.krresearchgate.net The strong electron-withdrawing nature of the -CF₃ and -Cl groups will also influence the redox potential of the molecule, affecting the ease of its reduction in SET processes. nih.govbeilstein-journals.org

Other Significant Reaction Pathways

Beyond traditional cross-coupling and radical processes, this compound can serve as a versatile electrophile in other synthetic transformations. As a benzylic halide, it is a potent alkylating agent in Sₙ2 reactions. For example, it can be used to N-alkylate heterocyclic compounds, such as reacting with the deprotonated form of thiabendazole (B1682256) to introduce the substituted benzyl group onto the imidazole (B134444) ring. rsc.org

The compound can also be a precursor for generating electrophilic p-(trifluoromethyl)benzyl species in situ under mild conditions. Such species can then be trapped by various nucleophiles. rsc.org This approach has been utilized in three-component reactions to construct complex benzylic compounds. rsc.org Furthermore, conversion of the bromide to an organometallic reagent, such as an organozinc (via oxidative insertion of zinc metal) or a Grignard reagent, would reverse its polarity, turning it into a nucleophile for subsequent reactions like Negishi or Kumada couplings where it would act as the organometallic partner. uantwerpen.be

Reduction Chemistry of the Bromomethyl Moiety

The bromomethyl group is the primary site of reductive transformations in this compound. The conversion of the C-Br bond to a C-H bond can be achieved through various reductive methodologies, each proceeding via distinct mechanistic pathways. The presence of the electron-withdrawing trifluoromethyl and chloro substituents on the aromatic ring can influence the kinetics and outcome of these reactions.

Common methods for the reduction of benzyl bromides include catalytic hydrogenation, metal hydride reduction, and single-electron transfer (SET) processes.

Catalytic Hydrogenation: This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction proceeds via oxidative addition of the benzyl bromide to the metal surface, followed by hydrogenolysis of the resulting organometallic intermediate to yield the corresponding methyl-substituted benzene derivative. For this compound, this would result in the formation of 4-chloro-2-(trifluoromethyl)toluene. The reaction conditions, including catalyst loading, hydrogen pressure, and solvent, can be optimized to achieve high yields.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful sources of hydride ions (H⁻) and are commonly used for the reduction of alkyl halides. The reduction of benzyl bromides with these reagents generally proceeds through an Sₙ2 mechanism, where the hydride ion acts as a nucleophile, displacing the bromide ion. The reactivity is influenced by the steric hindrance around the benzylic carbon and the electronic nature of the aromatic ring. The electron-withdrawing groups on the ring of this compound would likely enhance the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack by the hydride.

Single-Electron Transfer (SET) Reduction: SET reduction involves the transfer of an electron to the benzyl bromide, leading to the formation of a radical anion. This intermediate can then fragment to give a benzyl radical and a bromide anion. The benzyl radical subsequently abstracts a hydrogen atom from the solvent or another hydrogen donor to form the reduced product. This process can be initiated by dissolving metals (e.g., sodium in liquid ammonia) or through photoredox catalysis. The trifluoromethyl group, being strongly electron-withdrawing, can facilitate the initial electron transfer by lowering the reduction potential of the molecule.

A summary of potential reduction reactions is presented in the table below.

| Reagent/Method | Product | Mechanistic Pathway |

| H₂, Pd/C | 4-Chloro-2-(trifluoromethyl)toluene | Catalytic Hydrogenolysis |

| LiAlH₄ or NaBH₄ | 4-Chloro-2-(trifluoromethyl)toluene | Sₙ2 Nucleophilic Substitution |

| Na/NH₃ (liq.) | 4-Chloro-2-(trifluoromethyl)toluene | Single-Electron Transfer (SET) |

Rearrangement Reactions and Skeletal Modifications (e.g., spirocyclopropane intermediates)

Rearrangement reactions of benzyl halides are less common than substitution or elimination reactions. However, under certain conditions, particularly those favoring the formation of carbocationic intermediates, skeletal modifications can occur. The presence of ortho-substituents can play a crucial role in directing or participating in such rearrangements.

Neighboring Group Participation and Phenonium Ion Intermediates: While not leading to spirocyclopropanes, a relevant concept is the neighboring group participation (NGP) of the aromatic ring in reactions at the benzylic position. In solvolysis reactions of benzyl halides, the π-electrons of the benzene ring can act as an internal nucleophile, displacing the leaving group to form a bridged carbocation known as a phenonium ion. This participation can lead to scrambling of the isotopic label if one of the ring carbons is labeled and can also influence the stereochemical outcome of the reaction. For this compound, the formation of a benzylic carbocation would be destabilized by the electron-withdrawing trifluoromethyl group at the ortho position. youtube.com This destabilization would likely disfavor an Sₙ1-type mechanism and thus make rearrangements proceeding through a discrete benzylic carbocation less probable.

Potential for Spirocyclopropane Intermediates: The formation of spirocyclopropane intermediates from benzyl halides is not a commonly reported transformation. Theoretically, such a rearrangement could be envisioned through an intramolecular process. For this compound, this would require the benzylic carbon to attack an adjacent aromatic carbon, displacing a substituent or a hydrogen atom, to form a three-membered ring fused in a spiro fashion to the cyclohexadienyl ring.

However, there is no direct evidence in the reviewed literature for the formation of spirocyclopropane intermediates from this compound or closely related ortho-substituted benzyl halides under typical reaction conditions. The high energy of the required intermediates and the electronic deactivation of the ring by the chloro and trifluoromethyl substituents make such a pathway speculative. The electron-withdrawing nature of the trifluoromethyl group would decrease the nucleophilicity of the aromatic ring, making an intramolecular attack less likely. youtube.com

Further research, potentially employing specialized catalytic systems or highly reactive intermediates, would be necessary to explore the possibility of inducing such skeletal modifications in this particular compound.

Applications in Target Oriented and Diversity Oriented Synthesis Research

Utilization as a Versatile Alkylating Agent for Introducing the 4-Chloro-2-(trifluoromethyl)benzyl Group

4-Chloro-2-(trifluoromethyl)benzyl bromide functions as a potent electrophile, primarily due to the highly reactive bromomethyl group. The carbon-bromine bond is susceptible to cleavage, allowing the compound to act as an effective alkylating agent in nucleophilic substitution reactions. atomfair.com This reactivity is exploited to covalently attach the 4-chloro-2-(trifluoromethyl)benzyl group to various nucleophiles, including those containing oxygen, nitrogen, or sulfur atoms, leading to the formation of benzyl (B1604629) ethers, amines, and thioethers, respectively. atomfair.com

The electron-withdrawing nature of the trifluoromethyl group further enhances the electrophilic character of the benzylic carbon, increasing its reactivity towards nucleophiles. This property makes the compound a valuable tool for chemists to selectively functionalize target molecules. A notable application includes the synthesis of novel dithiocarbamates through the reaction of this compound with sodium salts of N,N-disubstituted dithiocarbamic acids. fishersci.ie

| Reagent/Substrate | Product Type | Field of Application |

| Alcohols (R-OH) | Benzyl Ethers (R-O-CH₂-Ar) | Medicinal Chemistry, Organic Synthesis |

| Amines (R-NH₂) | Benzyl Amines (R-NH-CH₂-Ar) | Pharmaceutical Synthesis, Ligand Design |

| Thiols (R-SH) | Benzyl Thioethers (R-S-CH₂-Ar) | Agrochemical Research, Materials Science |

| Dithiocarbamate (B8719985) Salts | Dithiocarbamates | Synthetic Chemistry |

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The unique combination of substituents on this compound makes it a crucial intermediate in the synthesis of complex molecules for the pharmaceutical industry. atomfair.com

The incorporation of the 4-chloro-2-(trifluoromethyl)benzyl moiety into organic molecules is a key strategy in drug discovery. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance critical properties of drug candidates, such as metabolic stability and lipophilicity, which can improve bioavailability and efficacy. While specific approved drugs containing this exact fragment are not broadly publicized, its structural analogues are used in the synthesis of compounds with potential antiviral activities. For instance, the related compound 4-(trifluoromethyl)benzyl bromide is used to prepare benzimidazole (B57391) derivatives that show potential as inhibitors of the hepatitis C virus NS5B polymerase. chemicalbook.com The use of this compound allows for the creation of diverse libraries of novel compounds that can be screened for a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties. atomfair.comjelsciences.com

In both drug discovery and catalysis, ligands play a critical role in mediating interactions, whether with a biological target or a metal center. The 4-chloro-2-(trifluoromethyl)benzyl group can be incorporated into ligand structures to fine-tune their electronic and steric properties. atomfair.com The strong electron-withdrawing effect of the trifluoromethyl group can significantly alter the electron density of a ligand, thereby influencing its binding affinity and the reactivity of the catalytic complex it forms. Research on related trifluoromethylated benzyl groups has shown their utility in controlling stereoselectivity in complex chemical transformations, such as glycosylation reactions, which is a critical aspect of synthesizing carbohydrate-based drugs and other complex natural products. nih.gov

The compound serves as a key building block for strategically modifying complex molecular scaffolds. atomfair.com In medicinal chemistry, researchers often synthesize a series of related compounds (analogues) based on a central molecular framework to study structure-activity relationships (SAR). The ready availability and defined reactivity of this compound allow chemists to systematically introduce the 4-chloro-2-(trifluoromethyl)phenylmethyl group into different positions of a lead compound. fishersci.iesigmaaldrich.comivychem.com This systematic modification helps in identifying the key structural features required for optimal biological activity.

Precursor for Agrochemical Synthesis and Specialty Chemicals Research

Beyond pharmaceuticals, this compound is an important precursor in the agrochemical industry. atomfair.com Its derivatives are key intermediates in the synthesis of modern pesticides. For example, the related compound 4-chloro-2-trifluoromethyl-acetophenone, which can be derived from precursors related to the title compound, is a key intermediate for synthesizing the triazole fungicide chlorofluoroether oxazole (B20620) (Revysol). google.com This highlights its role in producing crop protection agents. The compound is also utilized in the broader field of specialty chemicals, including the manufacturing of dyes. google.com

Contributions to Materials Science: Development of Advanced Polymers and Coatings

The unique properties imparted by the trifluoromethyl and chloro groups make this compound a valuable component in materials science. atomfair.comnih.gov Its incorporation into polymer backbones or as a side-chain modification can enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. These characteristics are desirable for developing advanced polymers and high-performance coatings. chemimpex.com Furthermore, intermediates derived from related structures are used in the production of liquid crystal materials, indicating a potential application for this compound in the field of advanced electronics and displays. google.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. For 4-Chloro-2-(trifluoromethyl)benzyl bromide, DFT calculations are invaluable for elucidating its electronic characteristics and predicting its reactivity. These calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p), to ensure reliable results.

Optimization of Molecular Geometry and Conformational Analysis

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Given the presence of the bromomethyl and trifluoromethyl groups on the benzene (B151609) ring, conformational analysis is crucial. The rotation around the C-C single bonds connecting these groups to the aromatic ring can lead to different conformers with varying energies. DFT calculations can map the potential energy surface associated with these rotations, identifying the global minimum energy conformation and any local minima, as well as the energy barriers separating them. This information is vital as the reactivity of the molecule can be dependent on its preferred conformation.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents a hypothetical set of optimized geometrical parameters that would be obtained from a DFT calculation. The values are based on typical bond lengths and angles for similar substituted benzene derivatives.

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | 1.745 |

| C-CF3 Bond Length (Å) | 1.510 |

| C-CH2Br Bond Length (Å) | 1.960 |

| Aromatic C-C Bond Lengths (Å) | 1.390 - 1.410 |

| C-C-Cl Bond Angle (°) | 120.5 |

| C-C-CF3 Bond Angle (°) | 121.0 |

Analysis of Mulliken Charges, Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbitals (FMO)

Once the optimized geometry is obtained, a deeper analysis of the electronic structure can be performed.

Mulliken Charges: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. For this compound, this can reveal the electron-withdrawing effects of the chloro and trifluoromethyl substituents, which in turn influences the reactivity of the aromatic ring and the benzylic carbon.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a significant positive potential around the benzylic carbon, making it a prime target for nucleophiles. chempedia.inforsc.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In this compound, the electron-withdrawing substituents would be expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus its reactivity profile.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table provides a hypothetical set of electronic properties derived from DFT calculations, based on trends observed in similar molecules.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Dipole Moment (Debye) | 2.8 |

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de

For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals. These "donor-acceptor" interactions, also known as hyperconjugation, are crucial for understanding the molecule's stability and the electronic effects of its substituents. For example, NBO analysis can reveal the extent of interaction between the lone pairs of the chlorine and fluorine atoms with the antibonding orbitals of the aromatic ring, providing a quantitative measure of their electronic influence.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. For reactions involving this compound, these models can map out the entire reaction pathway, from reactants to products, through the identification of transition states and intermediates.

Transition State Characterization and Activation Energy Barrier Determination

A key goal of computational reaction modeling is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides valuable insights into the geometry of the reacting species at the point of maximum energy. By calculating the energy difference between the reactants and the transition state, the activation energy barrier can be determined. This barrier is a critical factor in determining the rate of a chemical reaction; a lower activation energy corresponds to a faster reaction.

For instance, in a nucleophilic substitution reaction where the bromide ion is displaced by a nucleophile, computational modeling can determine the structure of the trigonal bipyramidal transition state and calculate the associated activation energy. Studies on similar benzyl (B1604629) bromides have shown that electron-withdrawing groups can influence the structure and energy of the transition state, thereby affecting the reaction rate. researchgate.net

Table 3: Hypothetical Activation Energy Barriers for a Nucleophilic Substitution Reaction of this compound This table presents illustrative activation energy data for a hypothetical SN2 reaction, based on computational studies of related benzyl halides.

| Reaction | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 with a generic nucleophile | Gas Phase | 15.2 |

| SN2 with a generic nucleophile | Acetonitrile (B52724) | 22.5 |

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

In reactions where multiple products can be formed, computational modeling can be used to predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). This is achieved by calculating the activation energy barriers for all possible reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the product of this pathway will be the major product.

For this compound, if it were to undergo a reaction on the aromatic ring, there are several possible positions for a substituent to add. By calculating the activation energies for the formation of each possible regioisomer, the most likely product can be predicted. Similarly, if a reaction creates a new chiral center, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the stereochemical outcome of the reaction.

Application of Hammett Plots and Related Linear Free Energy Relationships for Electronic Effects

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools in physical organic chemistry for quantifying the electronic effects of substituents on reaction rates and equilibria. libretexts.orgviu.ca The Hammett equation is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant which reflects the sensitivity of the reaction to substituent effects. ias.ac.in

For this compound, the substituents on the benzene ring are a chloro group at the para-position and a trifluoromethyl group at the ortho-position relative to the bromomethyl group. Both are electron-withdrawing groups. The chloro group is moderately deactivating through induction but weakly donating through resonance, while the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong -I effect).

While specific Hammett plot analyses for reactions involving this compound are not extensively documented in the literature, studies on related substituted benzyl bromides demonstrate the utility of this approach. For instance, in nucleophilic substitution reactions of benzyl bromides, electron-withdrawing substituents typically increase the reaction rate by stabilizing the forming negative charge on the leaving group in the transition state. ias.ac.inresearchgate.net A positive ρ value is expected for such reactions, indicating that the reaction is facilitated by electron-withdrawing groups. chemrxiv.org The magnitude of ρ provides insight into the degree of charge development in the transition state. viu.ca The combined electronic influence of the chloro and trifluoromethyl groups in this compound would be expected to significantly enhance its reactivity in nucleophilic substitution reactions compared to unsubstituted benzyl bromide.

Intermolecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a molecular compound, including its crystal structure and polymorphism. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal environment.

Although a specific crystal structure and corresponding Hirshfeld analysis for this compound have not been reported, analysis of structurally related halogenated compounds provides a model for the expected interactions. The Hirshfeld surface allows for the mapping of various properties, such as dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside), which helps in identifying key intermolecular contacts.

For a molecule like this compound, the following interactions would be anticipated to play a significant role in its crystal packing:

Halogen bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules.

Hydrogen bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···Br, C-H···Cl, and C-H···F hydrogen bonds are likely to be present.

π-π stacking: Interactions between the aromatic rings of neighboring molecules could contribute to the stability of the crystal structure.

Energy framework calculations, another computational tool, can be used to quantify the energetic contributions of these different interactions, providing a deeper understanding of the crystal's stability and mechanical properties.

Prediction of Spectroscopic Properties from First Principles

Ab initio (from first principles) quantum chemical calculations are highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These calculations, often performed using Density Functional Theory (DFT), can provide theoretical spectra that are in good agreement with experimental data, aiding in spectral assignment and structure elucidation. d-nb.infonih.gov

The theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. A study on the related compound 4-(Trifluoromethoxy) benzylbromide demonstrated that theoretical NMR spectra could be successfully generated and compared with experimental values. ijsrset.com In that study, the LSDA method with a 3-21G basis set was used to calculate the chemical shifts. ijsrset.com

For this compound, DFT calculations would predict the chemical shifts for the different nuclei based on their calculated electronic environments. The strongly electron-withdrawing trifluoromethyl and chloro groups would be expected to cause a downfield shift (higher ppm values) for the adjacent aromatic protons and carbons compared to unsubstituted toluene (B28343) derivatives. The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment, making it a valuable probe for theoretical and experimental studies. nih.govnih.gov

The table below presents hypothetical, expected ¹³C and ¹H NMR chemical shifts for this compound based on established principles and data from similar compounds. These values would require verification by specific ab initio calculations for this molecule.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂Br | ~4.5 | ~32 |

| Ar-H (ortho to CH₂Br) | ~7.6 | - |

| Ar-H (meta to CH₂Br, ortho to Cl) | ~7.4 | - |

| Ar-H (meta to CH₂Br, ortho to CF₃) | ~7.8 | - |

| Ar-C (ipso to CH₂Br) | - | ~138 |

| Ar-C (ipso to CF₃) | - | ~128 (q, J ≈ 30 Hz) |

| Ar-C (ipso to Cl) | - | ~135 |

| CF₃ | - | ~124 (q, J ≈ 272 Hz) |

Advanced Analytical Methodologies for Research Characterization and Process Monitoring

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 4-Chloro-2-(trifluoromethyl)benzyl bromide. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework and is highly effective for assessing its purity.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The aromatic region would be expected to show complex multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and trifluoromethyl groups, as well as the bromomethyl group. The benzylic protons of the -CH₂Br group would typically appear as a distinct singlet further downfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum would show distinct signals for the bromomethyl carbon, the trifluoromethyl carbon (often split due to carbon-fluorine coupling), and the six carbons of the aromatic ring. The positions of the substituents on the ring are confirmed by the chemical shifts of the quaternary carbons and the CH carbons.

¹⁹F NMR: As the compound contains a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial tool. This technique is highly sensitive to the fluorine environment. The spectrum for this compound is expected to show a sharp singlet, as all three fluorine atoms are chemically equivalent. rsc.org The chemical shift of this signal provides confirmation of the trifluoromethyl group's presence and electronic environment.

| NMR Analysis of this compound | | :--- | :--- | | Nucleus | Expected Chemical Shift (ppm) and Multiplicity | | ¹H | Aromatic Protons: Multiplets in the aromatic region. Benzylic Protons (-CH₂Br): Singlet. | | ¹³C | Aromatic Carbons: Multiple signals in the aromatic region. Trifluoromethyl Carbon (-CF₃): Quartet (due to ¹JCF coupling). Benzylic Carbon (-CH₂Br): Signal in the aliphatic region. | | ¹⁹F | Trifluoromethyl Fluorines (-CF₃): Singlet. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrClF₃), the molecular weight is 273.48 g/mol . sigmaaldrich.com

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. nist.gov Due to the presence of chlorine and bromine, this peak would appear as a characteristic cluster of isotopic peaks because of the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The fragmentation pattern provides structural information; a common fragmentation would be the loss of the bromine atom to form a stable benzyl (B1604629) cation, which would be observed as a prominent peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound.

| Expected Mass Spectrometry Data | | :--- | :--- | | Technique | Expected Observation | | Molecular Weight | 273.48 g/mol sigmaaldrich.com | | MS (EI) | Molecular ion (M⁺) cluster showing characteristic isotopic patterns for Br and Cl. | | HRMS | Exact mass measurement confirming the elemental formula C₈H₅BrClF₃. |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations result in several peaks in the 1450-1600 cm⁻¹ region.

C-F stretching: The strong C-F bonds of the trifluoromethyl group will produce intense absorption bands, typically in the 1100-1350 cm⁻¹ region.

C-Cl stretching: The C-Cl stretch will appear in the fingerprint region, usually between 600-800 cm⁻¹.

C-Br stretching: The C-Br bond vibration is found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

CH₂ bending: The bending vibration of the benzylic CH₂ group is expected around 1450 cm⁻¹.

| Characteristic IR Absorption Bands | | :--- | :--- | | Functional Group | **Expected Wavenumber (cm⁻¹) ** | | Aromatic C-H Stretch | >3000 | | Aromatic C=C Stretch | 1450-1600 | | C-F Stretch (CF₃) | 1100-1350 (strong) | | C-Cl Stretch | 600-800 | | C-Br Stretch | 500-600 |

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a solid crystalline material.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and crystal packing information. This offers an unambiguous confirmation of the molecular structure and the relative positions of the substituents on the benzene ring.

Powder XRD (PXRD): When single crystals are not available, PXRD can be used on a polycrystalline solid. While it provides less detailed structural information than single-crystal XRD, it is valuable for identifying the crystalline phase, assessing sample purity, and monitoring solid-state transformations. The technique has been successfully used to determine the structural properties of related benzyl bromide derivatives. cardiff.ac.uk

Advanced Chromatographic Techniques for Separation, Identification, and Purity Analysis

Chromatographic methods are vital for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of organic compounds. A validated HPLC method can accurately determine the percentage purity of this compound.

Methodology: A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring absorbs strongly.

Application: The retention time of the main peak under specific chromatographic conditions serves to identify the compound. The area of this peak is proportional to its concentration, allowing for precise quantification of purity. This method is also effective for detecting and quantifying any impurities present in the sample. The development of such analytical methods is crucial for controlling potential genotoxic impurities in pharmaceutical manufacturing processes. researchgate.net

| Typical HPLC Method Parameters | | :--- | :--- | | Parameter | Typical Condition | | Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | | Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water | | Flow Rate | 1.0 mL/min | | Detection | UV at a specific wavelength (e.g., 254 nm) | | Injection Volume | 10-20 µL | | Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. The methodology is predicated on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For halogenated and trifluoromethylated aromatic compounds, GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or an electron capture detector (ECD), which is highly sensitive to halogenated molecules.